N-(3-Hydroxy-2-oxopropyl)acetamide

Description

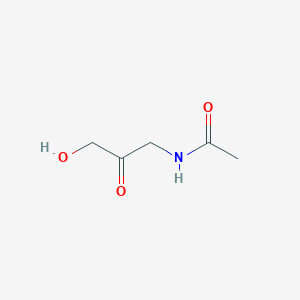

Structure

3D Structure

Properties

CAS No. |

630113-20-1 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

N-(3-hydroxy-2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H9NO3/c1-4(8)6-2-5(9)3-7/h7H,2-3H2,1H3,(H,6,8) |

InChI Key |

KHOFXFFHJCLLOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)CO |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies of N 3 Hydroxy 2 Oxopropyl Acetamide Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties and reactivity of molecules. For analogues of N-(3-Hydroxy-2-oxopropyl)acetamide, DFT studies can provide insights into their structural stability, electronic distribution, and the reactivity of the core β-hydroxy ketone group.

Research on structurally related acetamide (B32628) derivatives has demonstrated the utility of DFT in elucidating local reactivity. For instance, DFT and Fukui function analyses have been used to study the local reactivity of certain acetamide derivatives, identifying the nitrogen atoms as key sites for bond formation with biological molecules like tyrosine. nih.gov Such calculations can reveal which atoms in the this compound scaffold are most susceptible to nucleophilic or electrophilic attack, a critical factor in their mechanism of action as potential enzyme inhibitors.

In a similar vein, theoretical and experimental studies on other acetamide derivatives have used DFT to determine ground state optimized structures, both for the ligand and its metal complexes. nih.gov These studies involve detailed analysis of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and how it might fit into a protein's active site. nih.gov For example, DFT calculations can precisely determine the bond lengths of the carbonyl and hydroxyl groups within the this compound core, offering a basis for understanding their hydrogen bonding potential.

Furthermore, DFT has been extensively applied to study the tautomeric equilibria in β-diketones, which are structurally analogous to the β-hydroxy ketone moiety. nih.gov These studies are vital as the biological activity of a molecule can be highly dependent on its dominant tautomeric form. nih.gov DFT calculations can predict the relative energies of different tautomers of this compound analogues, thereby suggesting which form is likely to be biologically active.

Table 1: Representative DFT-Calculated Parameters for Acetamide Derivatives

| Parameter | Description | Typical Application for this compound Analogues |

| HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies. | Predicts electrophilic and nucleophilic centers, indicating sites of reactivity. |

| Fukui Functions | Describes the change in electron density at a given point when the number of electrons changes. | Identifies specific atoms most likely to be involved in covalent bond formation with a target enzyme. nih.gov |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides accurate 3D structures for use in molecular docking and pharmacophore modeling. nih.gov |

| Tautomer Energies | Relative energies of different tautomeric forms. | Determines the most stable and likely bioactive tautomer of the β-hydroxy ketone moiety. nih.gov |

This table is illustrative, based on findings from studies on related compounds.

Molecular Docking Analyses for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For analogues of this compound, molecular docking can be instrumental in identifying potential biological targets and elucidating the key interactions that drive binding.

Studies on xanthone (B1684191) analogues featuring a 3'-heteroatom substituted-2'-hydroxy-1'-propyloxy moiety, which is structurally similar to this compound, have successfully used molecular docking to understand their mechanism of action. nih.gov For example, docking studies revealed a stable binding pattern for a potent analogue within the ATP-binding domain of human topoisomerase IIα, suggesting it acts as a catalytic inhibitor. nih.gov The docking analysis highlighted specific hydrogen bonds and hydrophobic interactions responsible for the stable binding, providing a molecular basis for the observed inhibitory activity. nih.gov

Similarly, molecular docking has been applied to 3-hydroxypyridine-4-one derivatives, which share hydroxyl and keto functionalities with the target compound, to investigate their potential as acetylcholinesterase inhibitors. nih.gov These studies can identify crucial interactions, such as π-cation and hydrophobic interactions, between the ligand and key amino acid residues in the enzyme's active site. nih.gov For this compound analogues, docking could predict interactions involving the hydroxyl and keto groups, which are excellent hydrogen bond donors and acceptors, respectively, as well as the acetamide group.

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Analogue against Topoisomerase II

| Interacting Residue | Interaction Type | Distance (Å) |

| Aspartate (ASP) | Hydrogen Bond with hydroxyl group | 2.1 |

| Tyrosine (TYR) | π-π stacking with a hypothetical aromatic substituent | 3.5 |

| Glycine (GLY) | Hydrogen Bond with keto group | 2.5 |

| Valine (VAL) | Hydrophobic interaction with propyl chain | 4.0 |

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies, based on findings for analogous compounds.

Pharmacophore Modeling and Hypothesis Generation for Biological Activity

Pharmacophore modeling is a powerful method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target and elicit a particular response. For analogues of this compound, this technique can be used to build a hypothesis about the structural features required for their biological activity, such as topoisomerase inhibition.

The development of pharmacophore models for topoisomerase inhibitors has been a successful strategy for discovering novel anticancer and antibacterial agents. nih.gov These models typically consist of a set of features including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a five-point pharmacophore model for a series of pyridine (B92270) derivatives acting as topoisomerase inhibitors was developed, consisting of one hydrophobic group and four aromatic rings. nih.gov

Given that some analogues with a similar core structure have shown topoisomerase inhibitory activity, a pharmacophore model for this compound analogues could be generated. nih.gov The model would likely include:

A hydrogen bond acceptor feature for the keto-oxygen.

A hydrogen bond donor feature for the hydroxyl group.

A hydrogen bond acceptor/donor feature for the acetamide group.

Additional features based on the specific substituents of the analogues being studied.

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the model and are therefore likely to possess the desired biological activity. researchgate.net This approach accelerates the discovery of new potential drug candidates. For example, a pharmacophore hybridization strategy was used to combine key structural elements of known topoisomerase II poisons, leading to the generation of new hybrid inhibitors with promising antiproliferative activity on human cancer cells. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

For analogues of this compound, MD simulations would be a crucial step after molecular docking to validate the predicted binding mode and assess the stability of the complex. In studies of other enzyme inhibitors, such as 3-hydroxypyridine-4-one derivatives targeting acetylcholinesterase, MD simulations have been used to analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone. nih.gov A low and stable RMSD value for the ligand indicates that it remains stably bound in the active site. nih.gov

MD simulations can also provide detailed information on the specific interactions that are maintained throughout the simulation. For example, they can confirm the persistence of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov In the case of potential topoisomerase inhibitors, MD simulations have been used to prove that the binding of hit molecules to the protein-DNA cleavage complex is stable and that the protein-ligand conformation remains unchanged over time. researchgate.net This provides strong evidence that the compound is a viable candidate for further development.

By applying MD simulations to a complex of an this compound analogue and its target protein, researchers can gain a deeper understanding of the conformational dynamics and the energetics of the binding process, which is essential for the rational design of more effective inhibitors.

Pre Clinical Metabolic Pathways and Biotransformation Studies for N 3 Hydroxy 2 Oxopropyl Acetamide and Analogues

Enzymatic Biotransformation Processes (e.g., hydroxylation, dealkylation, conjugation)

The metabolism of N-(3-Hydroxy-2-oxopropyl)acetamide is anticipated to proceed through a series of enzymatic reactions, primarily categorized as Phase I and Phase II biotransformations. These processes are designed to increase the polarity of the compound, facilitating its excretion from the body.

Phase I reactions for this compound would likely involve its core functional groups: the acetamide (B32628), the hydroxyl group, and the ketone. The acetamide group, a common moiety in many pharmaceutical compounds, can be subject to several metabolic transformations. Hydroxylation of the N-alkyl side chain is a common pathway for N-substituted acetamides, often mediated by cytochrome P450 (CYP) enzymes. For instance, N-dealkylation, another CYP-mediated reaction, could potentially cleave the bond between the nitrogen and the propyl chain, although this is generally less common for short-chain substituents.

The alpha-hydroxy ketone structure within this compound presents additional sites for metabolic activity. The ketone group is susceptible to reduction, a common metabolic transformation catalyzed by various oxidoreductases, which would yield a diol metabolite, N-(2,3-dihydroxypropyl)acetamide. Conversely, the secondary hydroxyl group could be a target for oxidation to a diketone, although this is generally a less favored pathway.

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further enhance water solubility. The hydroxyl group of this compound, or any additional hydroxyl groups introduced during Phase I metabolism, are prime candidates for conjugation reactions. The most common conjugation pathways include glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid, and sulfation, mediated by sulfotransferases (SULTs). The resulting glucuronide and sulfate (B86663) conjugates are highly polar and readily excreted in urine or bile.

Potential Involvement in Endogenous Biochemical Pathways (e.g., links to glycolysis intermediates like dihydroxyacetone phosphate)

The structural similarity of this compound to endogenous molecules suggests potential interactions with metabolic pathways. The presence of a three-carbon backbone with hydroxyl and keto functionalities is reminiscent of intermediates in glycolysis, such as dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate.

While direct entry into the glycolytic pathway is unlikely without significant enzymatic modification, the structural analogy raises the possibility of interaction with enzymes that recognize these intermediates. For example, reductases that act on DHAP could potentially recognize and reduce the ketone group of this compound. However, this remains a speculative pathway that would require experimental verification.

Furthermore, if the compound undergoes metabolism to smaller fragments, these could potentially enter central carbon metabolism. For instance, if the acetamide portion is cleaved, the resulting 3-hydroxy-2-oxopropanal could be further metabolized. However, the specific enzymes and pathways involved are not known.

Metabolite Identification and Characterization in Pre-clinical Models

To date, there are no publicly available studies that have specifically identified and characterized the metabolites of this compound in preclinical models. Such studies are crucial for a comprehensive understanding of the compound's disposition and potential for accumulation or the formation of reactive metabolites.

Typically, metabolite identification studies involve administering the compound to preclinical species (e.g., rats, mice) and analyzing biological samples such as plasma, urine, and feces using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the primary tool for separating and identifying potential metabolites. By comparing the mass spectra of the parent compound with those of the detected metabolites, researchers can deduce the chemical modifications that have occurred.

Based on the predicted metabolic pathways discussed above, a preclinical metabolite profiling study for this compound would likely search for the following potential metabolites:

| Potential Metabolite | Predicted Metabolic Pathway |

| N-(2,3-dihydroxypropyl)acetamide | Reduction of the ketone group |

| This compound-glucuronide | Glucuronidation of the hydroxyl group |

| This compound-sulfate | Sulfation of the hydroxyl group |

| N-acetyl-3-aminopropan-1,2-diol glucuronide | Reduction followed by glucuronidation |

| Carboxylic acid derivative | Oxidation of the terminal hydroxyl group |

Interactive Data Table: Predicted Metabolites of this compound

| Potential Metabolite | Molecular Formula | Predicted Pathway |

| N-(2,3-dihydroxypropyl)acetamide | C5H11NO3 | Ketone Reduction |

| This compound Glucuronide | C11H17NO9 | Glucuronidation |

| This compound Sulfate | C5H9NO6S | Sulfation |

Further research, including in vitro studies with liver microsomes and hepatocytes from different species, as well as in vivo studies in preclinical models, is necessary to definitively identify the metabolic pathways and major metabolites of this compound.

Emerging Research Areas and Future Perspectives for N 3 Hydroxy 2 Oxopropyl Acetamide Research

Application of Advanced "Omics" Technologies in Mechanistic Studies

The advent of "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers a powerful lens through which to examine the intricate biological effects of N-(3-Hydroxy-2-oxopropyl)acetamide. By applying these technologies, researchers can move beyond singular endpoints to a more holistic understanding of the compound's mechanism of action.

Future studies could employ these techniques to:

Identify Biomarkers: Metabolomic and proteomic profiling of biological systems treated with this compound can help in the identification of specific biomarkers associated with its biological activity.

Elucidate Molecular Pathways: Transcriptomic analysis can reveal changes in gene expression patterns, providing clues about the signaling pathways modulated by the compound.

Uncover Off-Target Effects: A comprehensive omics approach can help in identifying unintended molecular interactions, which is crucial for a thorough understanding of a compound's biological profile.

Table 1: Potential "Omics" Applications in this compound Research

| "Omics" Technology | Potential Application | Expected Outcome |

|---|---|---|

| Genomics | Studying genetic predispositions to compound response. | Personalized medicine applications. |

| Proteomics | Identifying protein interaction partners. | Understanding of functional protein networks. |

| Transcriptomics | Analyzing changes in gene expression. | Elucidation of affected signaling pathways. |

Rational Design and Synthesis of Next-Generation Analogues

Building upon the foundational structure of this compound, the principles of rational drug design can be applied to synthesize next-generation analogues with enhanced properties. This approach relies on a deep understanding of the compound's structure-activity relationship (SAR).

Key aspects of this research direction would involve:

Computational Modeling: Utilizing molecular docking and other computational tools to predict how structural modifications to this compound might affect its interaction with biological targets.

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Combinatorial Chemistry: Generating libraries of related compounds to systematically explore the chemical space around the parent molecule.

Table 2: Strategies for the Rational Design of this compound Analogues

| Design Strategy | Description | Goal |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Investigating how chemical structure relates to biological activity. | To identify key functional groups for activity. |

| Molecular Docking | Simulating the interaction of a ligand with a receptor. | To predict binding affinity and orientation. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and development. For this compound, these technologies can be leveraged to accelerate research and development timelines.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues based on their chemical structure.

De Novo Drug Design: Using generative AI models to design entirely new molecules with desired properties, based on the structural features of this compound.

High-Throughput Screening Analysis: Employing AI to analyze large datasets from high-throughput screening campaigns to identify promising lead compounds more efficiently.

Table 3: AI and Machine Learning in the Future of this compound Research

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of new compounds from their structure. | Faster identification of potent analogues. |

| Generative Adversarial Networks (GANs) | Designing novel molecules with desired properties. | Innovation in lead compound discovery. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.